An In-depth Technical Guide to 3-Benzyloxy-6-iodo-1H-pyridin-2-one: A Versatile Scaffold for Advanced Drug Discovery
An In-depth Technical Guide to 3-Benzyloxy-6-iodo-1H-pyridin-2-one: A Versatile Scaffold for Advanced Drug Discovery
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyridin-2(1H)-one core stands out as a "privileged scaffold."[1][2] Its unique combination of hydrogen bond donor and acceptor capabilities, metabolic stability, and bioisosteric potential makes it a cornerstone in the design of novel therapeutics.[3] This guide focuses on a highly functionalized derivative, 3-Benzyloxy-6-iodo-1H-pyridin-2-one , a synthetic building block of significant interest to researchers in drug development.
The strategic incorporation of a bulky, hydrophobic benzyloxy group at the 3-position and a versatile iodine atom at the 6-position transforms the simple pyridinone core into a powerful tool for library synthesis and lead optimization. The benzyloxy group can establish crucial hydrophobic interactions within protein binding pockets, while the iodo-substituent serves as a premier synthetic handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. This document provides an in-depth analysis of the compound's properties, a robust synthetic strategy, and its profound utility in the synthesis of complex, biologically active molecules.
Physicochemical and Structural Properties
The fundamental properties of 3-Benzyloxy-6-iodo-1H-pyridin-2-one are summarized below. While exhaustive experimental data is not publicly available, key identifiers are confirmed, and physical characteristics can be inferred from closely related analogs.
| Property | Value | Source(s) |
| CAS Number | 1333147-60-6 | [N/A] |
| Molecular Formula | C₁₂H₁₀INO₂ | [N/A] |
| Molecular Weight | 327.12 g/mol | [N/A] |
| Physical Form | Reported as a yellow to brown solid. | [4] |
| Melting Point | Not reported in available literature. | [N/A] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and have limited solubility in water, consistent with similar heterocyclic structures. | [N/A] |
| Tautomerism | The pyridin-2(1H)-one structure exists in a tautomeric equilibrium with its 2-hydroxypyridine (lactim) form. The lactam form, as named, is known to predominate in both solid and solution phases.[2] | [2] |
Proposed Synthesis and Mechanistic Rationale
A direct, documented synthesis for 3-Benzyloxy-6-iodo-1H-pyridin-2-one is not readily found in peer-reviewed literature. However, a robust and logical multi-step synthesis can be proposed based on established, high-yielding transformations of the pyridine core. The proposed pathway prioritizes the installation of the thermally and chemically stable iodo group prior to the final benzylation step to avoid potential de-benzylation under harsh iodination conditions.
The proposed three-step synthesis begins with commercially available 2,3-dihydroxypyridine.
Step-by-Step Synthetic Protocol
Step 1: Electrophilic Iodination of 2,3-Dihydroxypyridine
-
Objective: To regioselectively install an iodine atom at the C6 position, which is activated towards electrophilic substitution by the two electron-donating hydroxyl groups.
-
Protocol:
-
To a solution of 2,3-dihydroxypyridine (1.0 eq) in a suitable solvent such as water or acetic acid, add molecular iodine (I₂, 1.1 eq).
-
Add an oxidizing agent, such as iodic acid (HIO₃) or nitric acid, portion-wise to generate the highly electrophilic iodine species in situ.[5] The reaction is monitored by TLC or LC-MS until consumption of the starting material.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered. The crude product is washed with a solution of sodium thiosulfate to quench any remaining iodine, followed by water.
-
The resulting solid, 3-hydroxy-6-iodo-1H-pyridin-2-one, is dried under vacuum and can be used in the next step, often without further purification.
-
-
Causality: The hydroxyl groups at C2 and C3 are ortho, para-directing. The C6 position is para to the C3-hydroxyl and ortho to the C2-hydroxyl, making it the most electronically enriched and sterically accessible position for electrophilic attack. The use of an oxidizing agent is critical to convert I₂ into a more potent electrophile (e.g., I⁺), which is necessary to overcome the moderate aromaticity of the pyridine ring.[5]
Step 2: O-Benzylation of 3-Hydroxy-6-iodo-1H-pyridin-2-one
-
Objective: To selectively protect the C3-hydroxyl group as a benzyl ether. The C2-keto group is significantly less nucleophilic due to its amide character.
-
Protocol:
-
Suspend 3-hydroxy-6-iodo-1H-pyridin-2-one (1.0 eq) in a polar aprotic solvent like acetone or DMF.
-
Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to deprotonate the more acidic C3-hydroxyl group.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension. The reaction mixture is heated to reflux (typically 50-60 °C) and stirred for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield pure 3-Benzyloxy-6-iodo-1H-pyridin-2-one.
-
-
Causality: The phenolic proton at C3 is significantly more acidic than the N-H proton of the amide. Therefore, a mild base like K₂CO₃ can selectively generate the C3-phenoxide. This nucleophile then readily attacks the electrophilic benzylic carbon of benzyl bromide in a classic Williamson ether synthesis (Sₙ2 reaction). Acetone is an excellent solvent choice as it readily dissolves the benzyl bromide and has a convenient boiling point for this transformation.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the structure of 3-Benzyloxy-6-iodo-1H-pyridin-2-one allows for a confident prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.[6]
¹H and ¹³C NMR Spectroscopy
The expected chemical shifts are based on the analysis of similar pyridine, pyridinone, and benzyl structures.[7][8]
| Predicted ¹H NMR Shifts (500 MHz, CDCl₃) | |
| Proton | δ (ppm) |
| Pyridinone H-4 | ~7.0-7.2 |
| Pyridinone H-5 | ~6.2-6.4 |
| Benzyl CH₂ | ~5.1-5.3 |
| Phenyl H (ortho) | ~7.4-7.5 |
| Phenyl H (meta, para) | ~7.3-7.4 |
| Pyridinone N-H | ~11-13 |
| Predicted ¹³C NMR Shifts (125 MHz, CDCl₃) | |
| Carbon | δ (ppm) |
| Pyridinone C=O (C2) | ~160-165 |
| Pyridinone C3 | ~145-150 |
| Pyridinone C6 | ~85-95 |
| Phenyl C (ipso) | ~135-137 |
| Phenyl C (ortho, meta, para) | ~127-129 |
| Pyridinone C4, C5 | ~105-125 |
| Benzyl CH₂ | ~70-75 |
Infrared (IR) Spectroscopy
Key diagnostic peaks would include:
-
~3200-3000 cm⁻¹: N-H stretch (broad) from the pyridinone ring and C-H stretches from the aromatic rings.
-
~1650-1680 cm⁻¹: A strong C=O stretch, characteristic of the lactam carbonyl group.
-
~1580-1600 cm⁻¹: C=C stretching vibrations from the pyridine and phenyl rings.
-
~1250 cm⁻¹: C-O-C asymmetric stretch from the benzyl ether linkage.
Mass Spectrometry (MS-ESI)
In positive ion mode electrospray ionization (ESI+), the expected molecular ion peak would be:
-
[M+H]⁺: m/z ≈ 328.0
-
[M+Na]⁺: m/z ≈ 350.0
The primary fragmentation pathway would likely involve the cleavage of the benzyl group (C₇H₇, mass ≈ 91), leading to a prominent fragment ion.
Chemical Reactivity and Synthetic Utility: The Power of the Suzuki-Miyaura Coupling
The true value of 3-Benzyloxy-6-iodo-1H-pyridin-2-one lies in its capacity as a versatile synthetic intermediate. The iodine atom at the C6 position is an exceptional leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[9] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds in pharmaceutical synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[10][11][12]
The reaction facilitates the coupling of the 6-position of the pyridinone core with various aryl or heteroaryl boronic acids, enabling rapid diversification of the scaffold to explore structure-activity relationships (SAR).
Mechanism of the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves a catalytic cycle with a Pd(0)/Pd(II) couple.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-Benzyloxy-6-iodo-1H-pyridin-2-one, forming a Pd(II) complex. This is typically the rate-determining step, and the high reactivity of the C-I bond makes this substrate ideal.[12]
-
Transmetalation: A base (e.g., Na₂CO₃, K₃PO₄) activates the boronic acid to form a more nucleophilic boronate species. This species transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments (the pyridinone and the new aryl group) on the palladium center couple and are eliminated from the metal, forming the final C-C bond and regenerating the active Pd(0) catalyst.
Applications in Drug Discovery and Medicinal Chemistry
The pyridinone scaffold is a key component in numerous FDA-approved drugs and clinical candidates for a wide range of diseases, including cancer, bacterial infections, and inflammation.[1][3][13] The ability to rapidly generate analogs using the Suzuki coupling of 3-Benzyloxy-6-iodo-1H-pyridin-2-one allows researchers to:
-
Probe Kinase Hinge-Binding Regions: Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the ATP-binding pocket. The C6 position often points out towards the solvent-exposed region, making it an ideal point for modification to enhance potency and selectivity or to modulate physicochemical properties like solubility.
-
Develop Novel Antibacterials and Antivirals: Pyridinone derivatives have shown potent activity against various pathogens.[1] The ability to introduce diverse aromatic and heteroaromatic substituents at C6 can lead to the discovery of new agents with novel mechanisms of action.
-
Optimize ADME Properties: The properties of the group introduced at the C6 position can be tailored to improve absorption, distribution, metabolism, and excretion (ADME) profiles, a critical step in converting a potent "hit" compound into a viable drug candidate.
Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not available, standard laboratory precautions for handling functionalized aromatic iodine compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle the solid compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[14]
References
Click to expand
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Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of Triazoles. [Link]
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Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
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Hurtado-Rodríguez, D., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]
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Hurtado-Rodríguez, D., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. ResearchGate. [Link]
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Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of Chemistry. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Miller, M. J., et al. (2015). Preparation of 3-benzyloxy-2-pyridinone functional linkers. PubMed. [Link]
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MilliporeSigma. (n.d.). 3-(BENZYLOXY)-1,2-DIHYDROPYRIDIN-2-ONE. [Link]
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NextSDS. (n.d.). 3-(Benzyloxy)-2-bromo-6-iodopyridine. [Link]
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Kocienski, P. J., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E. [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura reaction of 6-iodopyridazin-3(2H)-one. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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ResearchGate. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one. [Link]
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CNR-IRIS. (2022). Synthesis and biological activity evaluation of 3-(hetero)arylideneindolin-2-ones. [Link]
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National Center for Biotechnology Information. (n.d.). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives. [Link]
- Google Patents. (n.d.).
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Royal Society of Chemistry. (n.d.). Supporting Information for Preparation of 3-hydroxy isoindolin-1-ones. [Link]
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